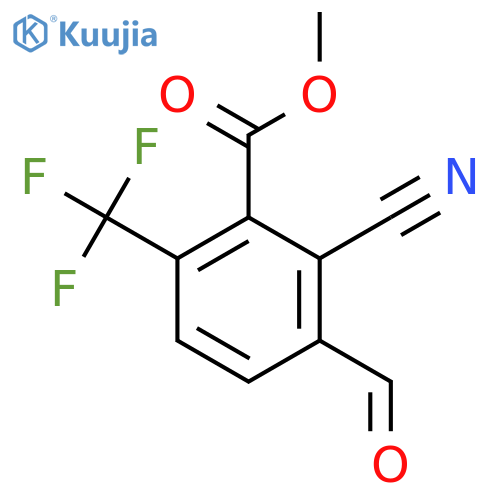Cas no 1803756-26-4 (Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate)

1803756-26-4 structure
商品名:Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate
CAS番号:1803756-26-4
MF:C11H6F3NO3
メガワット:257.16545343399
CID:4952633
Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate 化学的及び物理的性質
名前と識別子
-
- Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate
-
- インチ: 1S/C11H6F3NO3/c1-18-10(17)9-7(4-15)6(5-16)2-3-8(9)11(12,13)14/h2-3,5H,1H3
- InChIKey: DAXCFVKAMJNSJQ-UHFFFAOYSA-N
- ほほえんだ: FC(C1C=CC(C=O)=C(C#N)C=1C(=O)OC)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 7
- 重原子数: 18
- 回転可能化学結合数: 3
- 複雑さ: 385
- トポロジー分子極性表面積: 67.2
- 疎水性パラメータ計算基準値(XlogP): 1.8
Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A015011680-1g |
Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate |
1803756-26-4 | 97% | 1g |
1,445.30 USD | 2021-06-21 |
Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate 関連文献
-
Adam G. L. Schafer,Victoria M. Borland,Ellen J. Yezierski Chem. Educ. Res. Pract., 2021,22, 457-475
-
Ya-Nan Jing Mater. Chem. Front., 2020,4, 2435-2442
-
Ahmad Khoraamabadi-zad,Mohammad Azadmanesh,Roya Karamian,Mostafa Asadbegy,Maryam Akbari RSC Adv., 2014,4, 47721-47725
-
Bhavin Siritanaratkul,Clare F. Megarity,Thomas G. Roberts,Thomas O. M. Samuels,Martin Winkler,Jamie H. Warner,Thomas Happe,Fraser A. Armstrong Chem. Sci., 2017,8, 4579-4586
-
Ying Lv,Nan Zhang,Yi Fan,Xingyuan Liu J. Mater. Chem. C, 2017,5, 8408-8414
1803756-26-4 (Methyl 2-cyano-3-formyl-6-(trifluoromethyl)benzoate) 関連製品
- 1805282-57-8(Ethyl 3-cyano-4-(difluoromethyl)-2-hydroxypyridine-6-carboxylate)
- 2649047-71-0(2-(2-isocyanatopropan-2-yl)-4H,5H,6H-cyclopentabthiophene)
- 1110967-11-7(1-methyl-1,2,3,4-tetrahydronaphthalen-1-amine)
- 2171964-30-8(1-amino-3,3-dimethyl-1-propylurea)
- 100325-55-1(Pyridine, 3-(2,6-difluorophenyl)-)
- 1353944-41-8([1-(2-Amino-acetyl)-pyrrolidin-3-yl]-ethyl-carbamic acid benzyl ester)
- 2248210-19-5((2R)-2-(2,6-Dimethylphenyl)propan-1-amine)
- 1251613-28-1(4-(3,5-dimethyl-1-phenyl-1H-pyrazol-4-yl)-N-(thiophen-2-yl)methylpiperazine-1-carboxamide)
- 1368927-01-8(3-amino-2-(3,4-difluorophenyl)propan-1-ol)
- 61389-26-2(Lignoceric Acid-d4)
推奨される供給者
Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Handan Zechi Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
Hubei Rhino Pharmaceutical Tech Co.,Ltd.
ゴールドメンバー
中国のサプライヤー
試薬

上海帛亦医药科技有限公司
ゴールドメンバー
中国のサプライヤー
試薬
Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量
